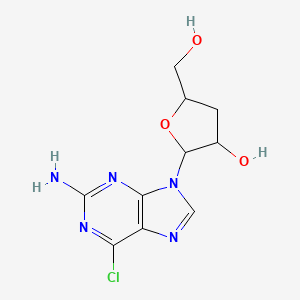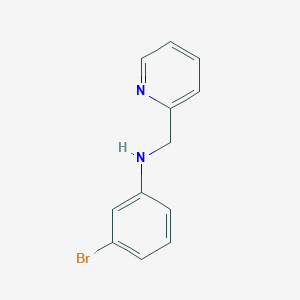
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate typically involves a multi-step process. The initial step often includes the formation of the intermediate (4-Chlorophenyl)-3-(dimethylamino)allylidene, which is then reacted with N-methylmethanaminium to form the final product. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium chloride
- (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium bromide
Uniqueness
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate is unique due to its hexafluorophosphate anion, which imparts distinct chemical and physical properties. This anion can influence the compound’s solubility, stability, and reactivity, making it different from its chloride and bromide counterparts.
Properties
Molecular Formula |
C13H18ClF6N2P |
|---|---|
Molecular Weight |
382.71 g/mol |
IUPAC Name |
[(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C13H18ClN2.F6P/c1-15(2)9-12(10-16(3)4)11-5-7-13(14)8-6-11;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1 |
InChI Key |
BSKBQOZFQWZQDI-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=[N+](C)C)\C1=CC=C(C=C1)Cl.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)C1=CC=C(C=C1)Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)


![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)




![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)
